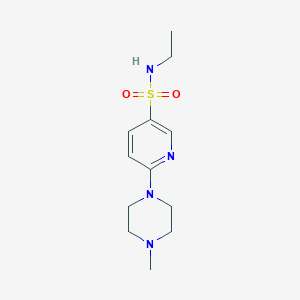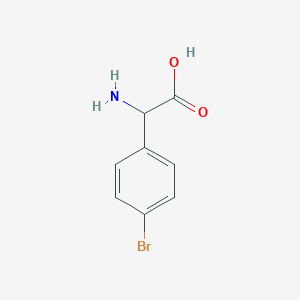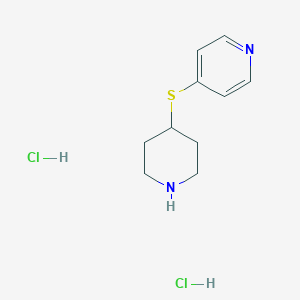
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound which belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various physiological processes such as bone resorption, angiogenesis, and tumor invasion. Inhibition of these enzymes may lead to the suppression of these processes, thereby providing potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- in laboratory experiments is its potential therapeutic applications. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the research on 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and to identify its potential targets. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to identify its potential targets for drug development.
Méthodes De Synthèse
The synthesis of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- can be achieved using various methods. One of the commonly used methods involves the reaction of 3-pyridinesulfonamide with N-ethyl-4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
Propriétés
Numéro CAS |
38029-93-5 |
|---|---|
Nom du produit |
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- |
Formule moléculaire |
C12H20N4O2S |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
N-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-14-19(17,18)11-4-5-12(13-10-11)16-8-6-15(2)7-9-16/h4-5,10,14H,3,6-9H2,1-2H3 |
Clé InChI |
VKSFPOXEASNWNQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
SMILES canonique |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
Autres numéros CAS |
38029-93-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)




![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)



![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

